3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol
Overview
Description
Carbazomycin C is a member of carbazoles.
3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol is a natural product found in Streptomyces, Streptomyces abikoensis, and Streptomyces luteoverticillatus with data available.
Mechanism of Action
Carbazomycin C, also known as 9H-Carbazol-4-ol,3,6-dimethoxy-1,2-dimethyl- or 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol, is a bacterial metabolite found in Streptomyces . It has diverse biological activities and is known for its inhibitory effects on various targets .
Target of Action
Carbazomycin C targets S. aureus, B. anthracis, fungi, P. falciparum , and is cytotoxic to several cancer cells . It also inhibits 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that play essential roles in inflammatory responses .
Mode of Action
It is known to inhibit the activity of 5-lo, potentially disrupting the formation of leukotrienes and thus modulating inflammatory responses . Its antifungal, antibacterial, and antiparasitic activities suggest that it may interact with other targets as well, leading to a broad spectrum of biological effects .
Biochemical Pathways
Carbazomycin C’s inhibition of 5-LO suggests that it affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, Carbazomycin C may reduce the production of leukotrienes, bioactive lipids involved in inflammatory and allergic responses .
Result of Action
Carbazomycin C exhibits a range of biological effects due to its interaction with various targets. It shows inhibitory activity against S. aureus, B. anthracis, and certain fungi, suggesting potential antimicrobial applications . It also exhibits cytotoxicity against several cancer cell lines , indicating potential anticancer properties. Its inhibition of 5-LO suggests potential anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Carbazomycin C are not well-studied. Carbazole compounds are known to interact with various enzymes and proteins. For instance, a ThDP-dependent enzymatic carboligation reaction has been reported to be involved in the formation of a tricyclic carbazole
Cellular Effects
Bacterial carbazole natural products generally display strong inhibitory activity against free radical-induced lipid peroxidation
Molecular Mechanism
Carbazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-8-9(2)16(20-4)15(18)13-11-7-10(19-3)5-6-12(11)17-14(8)13/h5-7,17-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNADQBPZINGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20910617 | |
Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108073-62-7 | |
Record name | Carbazomycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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